n-(4-(Methylamino)phenyl)methanesulfonamide

Description

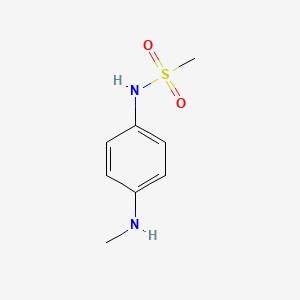

N-(4-(Methylamino)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO2NH2) linked to a para-substituted phenyl ring bearing a methylamino (-NHCH3) group. Sulfonamides are widely recognized for their pharmacological versatility, including antibacterial, antiviral, and enzyme-inhibitory properties. The methylamino group at the para position may enhance solubility and electronic interactions with biological targets compared to other substituents .

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

N-[4-(methylamino)phenyl]methanesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-9-7-3-5-8(6-4-7)10-13(2,11)12/h3-6,9-10H,1-2H3 |

InChI Key |

NHKZYKCWPVFUPY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-(Methylamino)phenyl)methanesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with methylamine under specific conditions. The reaction proceeds through a reduction step to convert the nitro group to an amino group, followed by methylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(Methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(Methylamino)phenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(Methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of sulfonamides are heavily influenced by substituents on the aromatic ring. Below is a structural comparison with key analogs:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methylamino group in the target compound is electron-donating, which may improve solubility and reduce acidity compared to the nitro group in N-Methyl-1-(4-nitrophenyl)methanesulfonamide (pKa ~-0.66 in ’s analog) .

- Steric Effects : Bulky substituents, such as the pyrimidinyl and chloromethyl groups in ’s compound, increase molecular weight and may hinder membrane permeability .

Physicochemical Properties

Sulfonamide derivatives exhibit diverse physicochemical behaviors based on their substituents:

Table 2: Physicochemical Properties of Selected Compounds

Analysis :

- Acidity: The nitro group in ’s compound increases acidity (lower pKa), whereas the methylamino group in the target compound likely raises pKa, making it less acidic and more suitable for oral absorption.

- Solubility: Methoxy () and methylamino groups improve water solubility compared to halogenated or bulky analogs (e.g., ).

Biological Activity

N-(4-(Methylamino)phenyl)methanesulfonamide, also known as N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride, is a sulfonamide compound that exhibits a range of biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C8H13ClN2O2S

- Molecular Weight : 220.72 g/mol

- IUPAC Name : N-(4-(methylamino)phenyl)methanesulfonamide hydrochloride

The compound features a methanesulfonamide group attached to a phenyl ring, which is substituted with a methyl amino group. This structure enhances its solubility and reactivity, making it suitable for various pharmacological applications.

The biological activity of N-(4-(methylamino)phenyl)methanesulfonamide is primarily attributed to its interaction with specific molecular targets, leading to significant changes in cellular behavior. Key mechanisms include:

Antimicrobial Properties

N-(4-(methylamino)phenyl)methanesulfonamide has shown promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of sulfonamides can effectively combat both Gram-positive and Gram-negative bacteria. For instance, related compounds have been reported to exhibit high antibacterial activity against MRSA, E. coli, and K. pneumoniae with growth inhibition rates exceeding 85% .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer properties. Studies indicate that modifications in the benzene ring can enhance cell proliferation inhibitory activities against human cancer cell lines. For example, certain derivatives have shown IC50 values in the subnanomolar range against multiple cancer types, suggesting that N-(4-(methylamino)phenyl)methanesulfonamide may also possess similar potential when properly modified .

Case Studies

- Antiviral Screening : In a study evaluating various N-phenylbenzamide derivatives for anti-HBV activity, compounds structurally related to N-(4-(methylamino)phenyl)methanesulfonamide were screened and showed varying degrees of efficacy against HBV, indicating that further exploration of this compound could yield significant antiviral agents .

- Antimicrobial Efficacy : A series of synthesized sulfonamide derivatives were tested against clinical strains of bacteria, revealing that certain modifications led to enhanced antibacterial properties without significant toxicity to human cells. This suggests that N-(4-(methylamino)phenyl)methanesulfonamide could be developed into a safer therapeutic option .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for N-(4-(Methylamino)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves epoxide ring-opening reactions followed by sulfonamide coupling. For example, in structurally related sulfonamides, an epoxide intermediate (e.g., N-[4-[[(2S)-Oxiran-2-yl]methoxy]phenyl]methanesulfonamide) reacts with amines under reflux in ethanol, yielding hydroxypropoxy derivatives with high purity after silica gel chromatography . Key parameters include:

- Solvent : Ethanol or methanol for solubility and reactivity.

- Temperature : Reflux (70–80°C) to drive the reaction to completion.

- Purification : Column chromatography (e.g., 0–30% methanol/dichloromethane with NH₃) to isolate the product .

- Yield Optimization : Stoichiometric equivalence of reactants and extended reaction times (3–4 hours) improve yields up to 85% .

Q. How can the molecular structure of N-(4-(Methylamino)phenyl)methanesulfonamide be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and hydrogen-bonding networks. For analogous compounds (e.g., N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide), single-crystal X-ray diffraction revealed planar aromatic rings and sulfonamide group geometry .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. The methylamino group (δ ~2.8 ppm in ¹H NMR) and sulfonamide protons (δ ~7.3–7.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 231.08 for C₈H₁₁N₂O₂S) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data for N-(4-(Methylamino)phenyl)methanesulfonamide across studies?

- Methodological Answer :

- Dose-Response Analysis : Validate activity thresholds using in vitro assays (e.g., enzyme inhibition IC₅₀) with standardized protocols.

- Metabolite Interference : Characterize metabolites (e.g., hydroxylated or demethylated derivatives) via LC-MS/MS, as metabolites like N-[4-[1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide may contribute to observed effects .

- Computational Modeling : Perform molecular docking to compare binding affinities with target proteins (e.g., NMDA receptors), identifying key interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

Q. How does N-(4-(Methylamino)phenyl)methanesulfonamide interact with biological targets such as ion channels or enzymes?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-MK-801 for NMDA receptors) to quantify displacement activity. Structural analogs (e.g., EU-93-94) show NMDA receptor antagonism via sulfonamide-mediated hydrogen bonding to GluN2B subunits .

- Enzyme Inhibition Studies : Test inhibitory effects on enzymes like β-secretase using fluorogenic substrates. Modifications to the methylamino group can alter steric hindrance and potency .

Q. What advanced analytical techniques are recommended for detecting and quantifying N-(4-(Methylamino)phenyl)methanesulfonamide in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 231 → 155 for quantification .

- Derivatization : Enhance detection sensitivity by reacting the methylamino group with dansyl chloride, forming a fluorescent derivative detectable at λₑₓ 340 nm/λₑₘ 525 nm .

- Matrix Effects : Use isotopically labeled internal standards (e.g., ¹³C₃-N-(4-(Methylamino)phenyl)methanesulfonamide) to correct for ion suppression in biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.